s-Allylhomocysteine
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Overview
Description
s-Allylhomocysteine is a non-canonical amino acid that is structurally similar to methionine It is characterized by the presence of an allyl group attached to the sulfur atom of homocysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
s-Allylhomocysteine can be synthesized through the metabolic conversion of allyl mercaptan in Escherichia coli. This process involves the addition of allyl mercaptan and O-acetyl-homoserine to the growth medium, followed by uptake and intracellular reaction to produce this compound . This method efficiently combines in vivo synthesis via metabolic engineering with reprogrammed translation, allowing for the incorporation of this compound into proteins.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the metabolic engineering approach used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing the growth conditions and metabolic pathways in Escherichia coli or other suitable host organisms to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
s-Allylhomocysteine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
s-Allylhomocysteine has several applications in scientific research:
Chemistry: It is used as a bioorthogonal alkene tag for protein modification through olefin cross-metathesis reactions.
Industry: Its unique chemical properties make it useful in the development of new materials and biotechnological applications.
Mechanism of Action
s-Allylhomocysteine exerts its effects primarily through its incorporation into proteins in place of methionine. This substitution can alter the protein’s structure and function, providing insights into protein dynamics and interactions. The compound’s allyl group can participate in various chemical reactions, such as olefin cross-metathesis, enabling the selective modification of proteins .
Comparison with Similar Compounds
Similar Compounds
s-Allylcysteine: A sulfur compound present in garlic, known for its anticancer, antioxidant, and neuroprotective effects.
s-Adenosylhomocysteine: A biosynthetic precursor to homocysteine, involved in the regulation of biological methylations.
Uniqueness
s-Allylhomocysteine is unique due to its ability to be incorporated into proteins in response to methionine codons, making it a valuable tool for studying protein function and structure. Its allyl group also allows for bioorthogonal reactions, which are not possible with other similar compounds .
Biological Activity
S-Allylhomocysteine (SAH) is a sulfur-containing amino acid that has garnered attention for its potential biological activities, particularly in the fields of cancer research, neuroprotection, and metabolic engineering. This article provides an overview of the biological activity of SAH, highlighting its mechanisms, effects on various cellular processes, and implications for therapeutic applications.
Overview of this compound
This compound is a derivative of homocysteine that incorporates an allyl group. It is structurally similar to other sulfur-containing compounds such as S-allyl-L-cysteine (SAC), which is known for its antioxidant properties and neuroprotective effects. The biological activities of SAH are primarily attributed to its role in sulfur metabolism and its ability to influence various biochemical pathways.
- Antioxidant Activity : SAH exhibits significant antioxidant properties, which help protect cells from oxidative stress. This activity is crucial in preventing cellular damage caused by reactive oxygen species (ROS), thereby contributing to cell viability and function.
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Modulation of Enzyme Activity : SAH influences the expression and activity of key enzymes involved in sulfur metabolism:
- Cystathionine β-synthase (CBS) : Involved in the transsulfuration pathway, which converts homocysteine to cysteine.
- Cystathionine γ-lyase (CSE) : Plays a role in hydrogen sulfide (H₂S) production, an important signaling molecule with various physiological roles.
- 3-Mercaptopyruvate sulfurtransferase (MPST) : Involved in H₂S synthesis, which has been linked to cellular signaling and protection against apoptosis.
Case Studies and Experimental Evidence
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In Vitro Studies on Cancer Cell Lines :
- A study investigated the effects of SAH on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with SAH led to a significant decrease in cell viability, particularly at higher concentrations (4.50 mM). The expression of MPST was notably increased after 24 hours of incubation with SAH, suggesting a potential mechanism for its antiproliferative effects .
- Neuroprotective Effects :
- Metabolic Engineering Applications :
Data Tables
Properties
Molecular Formula |
C7H13NO2S |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-amino-4-prop-2-enylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO2S/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10) |
InChI Key |
BRQOSQLOXWNXRT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCCC(C(=O)O)N |
Origin of Product |
United States |
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